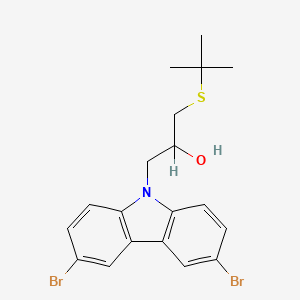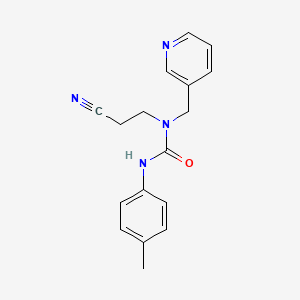
6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as DCFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly in medicinal chemistry. DCFA belongs to the class of chromene derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
科学研究应用
6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various fields, particularly in medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has demonstrated antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
作用机制
The mechanism of action of 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. The compound has also been reported to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that is involved in the regulation of inflammatory responses. Additionally, 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses.
Biochemical and Physiological Effects:
6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. The compound has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in the regulation of programmed cell death. 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. Additionally, the compound has been shown to modulate immune responses by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
实验室实验的优点和局限性
6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its synthetic accessibility, potent biological activity, and diverse applications. The compound can be easily synthesized using standard laboratory techniques, making it readily available for research purposes. Additionally, 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide exhibits potent biological activity against various targets, making it a valuable tool for the development of new drugs and therapies. However, there are also some limitations associated with the use of 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments, including its potential toxicity and limited solubility in aqueous solutions. These factors must be taken into consideration when designing experiments involving 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide.
未来方向
There are several future directions for the research and development of 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the structure-activity relationship (SAR) of 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide to identify more potent derivatives with improved biological activity. Additionally, the development of new drug delivery systems for 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide could improve its solubility and bioavailability, making it a more effective therapeutic agent. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide could provide valuable insights into its mechanism of action and potential applications in the clinic.
Conclusion:
6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has shown promising results in various scientific research applications, particularly in medicinal chemistry. The compound exhibits potent anticancer, anti-inflammatory, and antimicrobial activity, making it a valuable tool for the development of new drugs and therapies. However, further research is needed to fully understand the mechanism of action and potential applications of 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide.
合成方法
6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide can be synthesized using various methods, including the reaction of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid with 3-fluoroaniline in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is purified using column chromatography to obtain pure 6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide.
属性
IUPAC Name |
6,8-dichloro-N-(3-fluorophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2FNO3/c17-9-4-8-5-12(16(22)23-14(8)13(18)6-9)15(21)20-11-3-1-2-10(19)7-11/h1-7H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKQLRJYTNYKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B5232140.png)

![ethyl 5-formyl-1,2-dimethyl-4-{[(4-methylphenyl)sulfonyl]oxy}-1H-pyrrole-3-carboxylate](/img/structure/B5232155.png)
![3-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5232168.png)

![1-[3-(3-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5232180.png)
![6-(2,4-dimethoxyphenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5232185.png)
![methyl 2-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5232191.png)
![1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5232198.png)
![2-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5232204.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5232223.png)
![1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride](/img/structure/B5232228.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232254.png)
![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5232259.png)